![molecular formula C17H19NO2 B2409296 (2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide CAS No. 887347-58-2](/img/structure/B2409296.png)
(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide
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Description
“(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide” is a complex organic compound. It contains a 2H-chromene moiety, which is an important oxygen heterocycle that widely exists in natural products, pharmaceutical agents, and biologically relevant molecules . It also includes a cyclopentyl group and an amide group.
Synthesis Analysis
The synthesis of 2H-chromenes has been a subject of extensive research. Two major synthetic strategies have been developed towards such compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 2H-Chromen-3-yl Derivatives : This study details an efficient synthesis of 2H-Chromen-3-yl derivatives, highlighting a convenient and high-yielding process (Kumari, Raghuvanshi, & Singh, 2013).
Cycloaddition Reactions : Research demonstrates how cyclic enaminones react with dimethyl acetylenedicarboxylate to produce ring-expansion products. This includes reactions with 4-(dimethylamino)-2H-chromen-2-one (Bezenšek et al., 2015).
Catalyst-Free Cycloaddition : A study reports a catalyst-free [4+2] cycloaddition of ynamides and 2-halomethyl phenols, leading to the formation of 2-amino-4H-chromenes and α-halo enamides (Wen et al., 2020).
Synthesis of Organic Ligands : Novel organic ligands have been synthesized from 3-formylchromone and oxamic acid thiohydrazides, useful in creating copper(II), cobalt(II), and nickel(II) complexes (Myannik et al., 2018).
Applications in Chemistry
Indole and Quinoline Construction : This research presents methods for constructing indoles, benzofurans, and chromenes, indicating applications in organic chemistry (Kobayashi, Arisawa, & Shuto, 2011).
Microwave-Assisted Synthesis : An efficient method for synthesizing 2-amino-4-(2-oxo-2H-chromen-3-yl)nicotinonitriles under solvent-free conditions has been developed, demonstrating a significant advancement in chemical synthesis (Srikrishna & Dubey, 2018).
Crystal Structure Analysis : The crystal structure of related compounds has been determined, contributing to the understanding of molecular interactions and stability (Anuradha et al., 2012).
Detection of Sulfur-Containing Species : A study discusses the synthesis of compounds for the detection of sulfur-containing species in aqueous solutions (Qu et al., 2015).
properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-17(18-15-6-2-3-7-15)10-9-13-11-14-5-1-4-8-16(14)20-12-13/h1,4-5,8-11,15H,2-3,6-7,12H2,(H,18,19)/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKJBRDCFLFFCF-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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